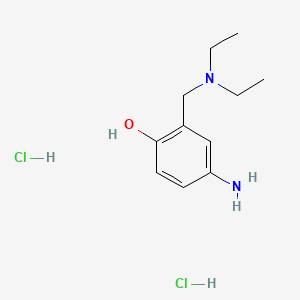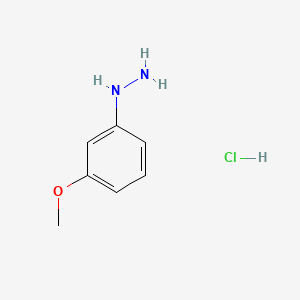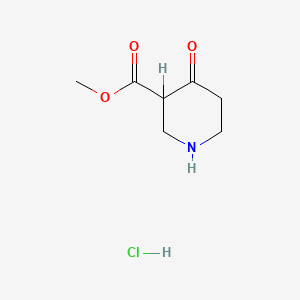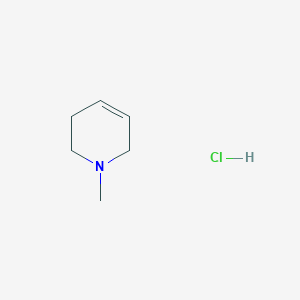
2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide, also known as BNDP-Acetamide, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that has a melting point of approximately 123°C and is soluble in both organic solvents and water. BNDP-Acetamide is used as a reagent in the synthesis of a variety of compounds, including biologically active molecules, and as a starting material for the synthesis of other compounds. In addition, BNDP-Acetamide has been studied for its biochemical and physiological effects, as well as its potential use as a drug.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes in Degrading Acetaminophen By-products
Advanced oxidation processes (AOPs) are crucial for treating acetaminophen (ACT) from aqueous mediums, leading to various by-products. A comprehensive review highlighted the degradation pathways, biotoxicity, and prediction of reactive sites in ACT molecules using Fukui function. The most toxic by-products identified include benzaldehyde and hydroquinone, among others, posing significant environmental threats without proper treatment. This study contributes to enhancing ACT degradation by AOP systems (Qutob et al., 2022).
Evaluation of Thiophene Analogues
Research on thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl synthesized and evaluated for potential carcinogenicity provides insights into the structural and biological behavior of these compounds. The in vitro activity profiles suggest potential carcinogenicity, with ongoing evaluation in mice to establish the reliability of in vitro predictions for new compounds (Ashby et al., 1978).
Synthesis and Structural Properties of Organic Compounds
The synthesis and investigation of novel organic compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveal insights into their conformation and potential applications. High-resolution spectroscopy and ab initio calculations provided insights into the observed products, highlighting the diversity of products resulting from the reaction of chloral with amines (Issac & Tierney, 1996).
Propiedades
IUPAC Name |
2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c16-12-7-4-8-13(15(12)17)19-14(20)10-18-9-11-5-2-1-3-6-11/h1-8,18H,9-10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSKJPVCUZGDOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
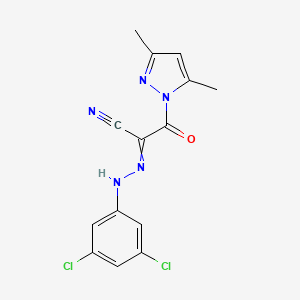
![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
